molecular formula C12H12N2O3 B6235203 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 321596-64-9

3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6235203
CAS No.: 321596-64-9
M. Wt: 232.2
InChI Key:
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a benzyloxy group attached to the third position, a methyl group at the first position, and a carboxylic acid group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Carboxylic acid reduction can produce corresponding alcohols or aldehydes.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)benzoic acid: Similar structure but lacks the pyrazole ring.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the benzyloxy group.

    3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the methyl group.

Uniqueness

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its benzyloxy, methyl, and carboxylic acid groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

321596-64-9

Molecular Formula

C12H12N2O3

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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